N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Description

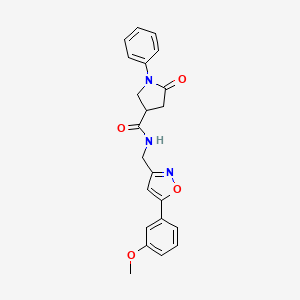

N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic small molecule featuring a pyrrolidone core linked to a 3-methoxyphenyl-substituted isoxazole moiety via a methylene bridge.

Properties

IUPAC Name |

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-28-19-9-5-6-15(10-19)20-12-17(24-29-20)13-23-22(27)16-11-21(26)25(14-16)18-7-3-2-4-8-18/h2-10,12,16H,11,13-14H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEHPZIAFZDYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

- Isoxazole moiety : Contributes to the compound's biological activity through interaction with biological targets.

- Pyrrolidine ring : Enhances lipophilicity and facilitates cellular uptake.

- Carboxamide group : May play a role in hydrogen bonding with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways.

- Antimicrobial Activity : Preliminary studies have suggested that the compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against resistant strains of bacteria, indicating potential as an antibiotic candidate.

- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been investigated. In vitro studies demonstrated that it can inhibit cell proliferation in several cancer cell lines, suggesting a mechanism involving cell cycle arrest and programmed cell death.

- Anti-inflammatory Effects : Research has highlighted its anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases. The compound appears to modulate cytokine production and inhibit inflammatory pathways.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Studies : A study published in the Journal of Medicinal Chemistry reported that the compound significantly reduced the viability of human cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations, with IC50 values indicating potent activity .

- In Vivo Studies : In animal models, administration of the compound led to reduced tumor growth rates compared to control groups. The observed effects were linked to apoptosis induction and inhibition of angiogenesis .

- Toxicity Assessments : Toxicological evaluations revealed minimal adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .

Data Tables

Comparison with Similar Compounds

Pyrrolidine/Pyrrolidone Variations

- Target Compound : Contains a 5-oxo-1-phenylpyrrolidine-3-carboxamide core. The phenyl group at position 1 and the lactam (5-oxo) group may enhance rigidity and receptor binding.

- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Replaces the phenyl group with 4-fluorophenyl and substitutes the isoxazole with a thiadiazole ring.

- 1-(3-Chlorophenyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide () : Substitutes the phenyl group with 3-chlorophenyl and introduces a coumarin (chromen-2-one) moiety. The chlorine atom enhances hydrophobicity, and the coumarin group may confer fluorescence or photochemical activity .

Isoxazole Modifications

- N-((5-(Benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide (): Replaces 3-methoxyphenyl with benzofuran, a fused bicyclic system.

- 4-(5-(3-Methoxyphenyl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline () : Retains the 3-methoxyphenyl-isoxazole but links it to an aniline-pyridine hybrid. The pyridine group introduces basicity, which could improve solubility .

Substituent Effects on Physicochemical Properties

Structure-Activity Relationship (SAR) Insights

- Methoxy vs. Halogen Substituents : The 3-methoxyphenyl group (target) offers moderate electron-donating effects, whereas chloro/fluoro substituents () increase electron-withdrawing character, affecting binding to targets like kinases or GPCRs.

- Heterocycle Choice : Isoxazoles (target, ) provide metabolic stability compared to thiadiazoles (), which may be prone to oxidation.

- Pyrrolidone vs. Coumarin Linkers : The pyrrolidone in the target compound enables conformational flexibility, while the coumarin in introduces planar rigidity, possibly limiting target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.